2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-3-en-1-ol
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Overview
Description
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-3-en-1-ol is a chemical compound known for its unique structure and properties. It is often used in the fragrance industry due to its strong, precious woody odor reminiscent of sandalwood oil . This compound is valuable in various applications, including perfumery and potentially other scientific fields.
Preparation Methods
The preparation of 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-3-en-1-ol involves several synthetic routes. One method includes the reaction of n-butyraldehyde with a precursor compound under specific conditions . The industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-3-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, although specific studies are limited . In the industry, its primary application is in the fragrance sector, where it is used to create high-quality perfumes and scented products .
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-3-en-1-ol involves its interaction with olfactory receptors, leading to the perception of its woody odor. The molecular targets and pathways involved in this process are primarily related to the olfactory system, where the compound binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-3-en-1-ol can be compared with other similar compounds, such as 3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol . While both compounds share a similar cyclopentene structure, this compound is unique due to its specific functional groups and the resulting olfactory properties . Other similar compounds include various derivatives of cyclopentene with different substituents that alter their chemical and sensory characteristics .
Properties
CAS No. |
106155-01-5 |
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Molecular Formula |
C14H24O |
Molecular Weight |
208.345 |
IUPAC Name |
2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-3-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,9,12-13,15H,5,8,10H2,1-4H3 |
InChI Key |
GYPAUADAMUISKW-UHFFFAOYSA-N |
SMILES |
CCC(CO)C=CC1CC=C(C1(C)C)C |
Synonyms |
Sandranol |
Origin of Product |
United States |
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